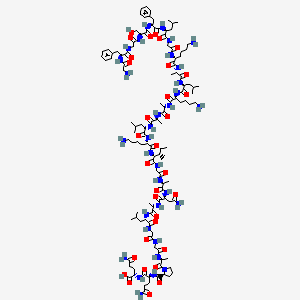
H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH” is a peptide composed of 26 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes a variety of amino acids such as glycine, phenylalanine, serine, leucine, lysine, alanine, asparagine, and glutamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving the formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC).
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of intramolecular disulfide bonds, while reduction can yield linear peptides with free thiol groups.
Scientific Research Applications
Peptides like “H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide synthesis and modification.
Biology: Serve as models for protein structure and function studies, and in the investigation of enzyme-substrate interactions.
Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases. Peptides can also act as vaccines or drug delivery systems.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, block receptor binding, or facilitate protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH: is similar to other peptides with sequences containing glycine, phenylalanine, serine, leucine, lysine, alanine, asparagine, and glutamine.
H-Gly-Arg-Gly-Asp-Ser: Another peptide with a different sequence but similar functional properties.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. The presence of multiple glycine and alanine residues may contribute to its flexibility and ability to interact with various molecular targets.
Properties
Molecular Formula |
C118H193N33O32 |
|---|---|
Molecular Weight |
2586.0 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C118H193N33O32/c1-17-65(10)97(116(180)130-57-94(159)131-66(11)99(163)147-85(53-90(125)155)110(174)136-70(15)101(165)144-79(47-61(2)3)103(167)127-55-92(157)126-56-93(158)132-71(16)117(181)151-46-30-38-87(151)115(179)142-77(39-41-88(123)153)108(172)143-78(118(182)183)40-42-89(124)154)150-109(173)76(37-26-29-45-121)141-112(176)82(50-64(8)9)145-100(164)68(13)133-98(162)67(12)134-107(171)75(36-25-28-44-120)140-111(175)81(49-63(6)7)146-102(166)69(14)135-106(170)74(35-24-27-43-119)137-95(160)58-128-104(168)80(48-62(4)5)148-113(177)84(52-73-33-22-19-23-34-73)149-114(178)86(60-152)139-96(161)59-129-105(169)83(138-91(156)54-122)51-72-31-20-18-21-32-72/h18-23,31-34,61-71,74-87,97,152H,17,24-30,35-60,119-122H2,1-16H3,(H2,123,153)(H2,124,154)(H2,125,155)(H,126,157)(H,127,167)(H,128,168)(H,129,169)(H,130,180)(H,131,159)(H,132,158)(H,133,162)(H,134,171)(H,135,170)(H,136,174)(H,137,160)(H,138,156)(H,139,161)(H,140,175)(H,141,176)(H,142,179)(H,143,172)(H,144,165)(H,145,164)(H,146,166)(H,147,163)(H,148,177)(H,149,178)(H,150,173)(H,182,183)/t65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-/m0/s1 |
InChI Key |
AIGGACCUKBFXBP-CNHHWXKQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


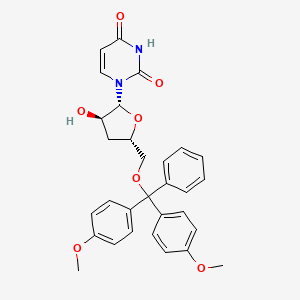
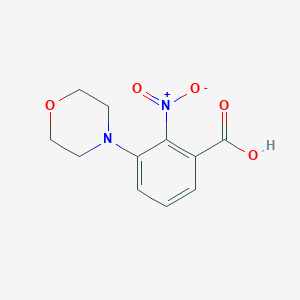
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol](/img/structure/B14763290.png)
![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B14763298.png)
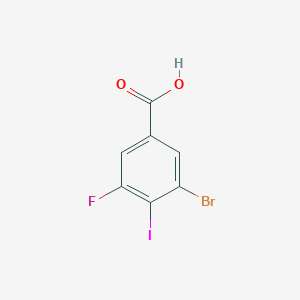
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
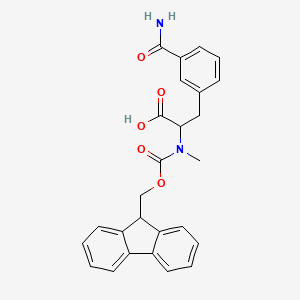

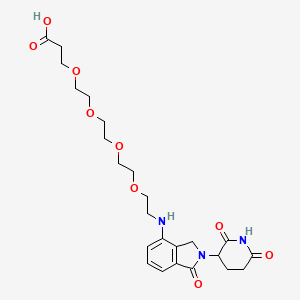
![Naphtho[2,3-c]acridine](/img/structure/B14763349.png)

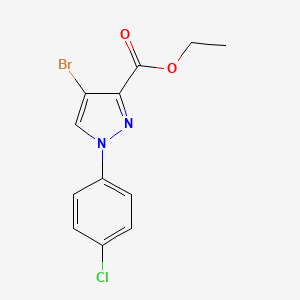
![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
